(3-Iodo-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride
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Overview
Description
(3-Iodo-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride is a chemical compound that features a unique bicyclo[1.1.1]pentane structure. This compound is of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. The presence of the iodo and methanesulfonyl chloride groups makes it a versatile intermediate for further chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Iodo-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride typically involves the functionalization of bicyclo[1.1.1]pentane. One common method includes the use of [1.1.1]propellane as a starting material, which undergoes a series of reactions to introduce the iodo and methanesulfonyl chloride groups. For instance, a photoredox-catalyzed reaction can be employed to achieve the desired substitution .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process. specific industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
(3-Iodo-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles under suitable conditions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidative conditions can lead to the formation of new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while reduction reactions can produce hydrocarbon derivatives.
Scientific Research Applications
(3-Iodo-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride has several scientific research applications:
Organic Synthesis: It serves as an intermediate for the synthesis of complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a bioisostere for aromatic rings.
Material Science: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (3-Iodo-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The iodo group can act as a leaving group in substitution reactions, while the methanesulfonyl chloride group can undergo nucleophilic attack. These reactions can lead to the formation of new chemical bonds and the modification of molecular structures.
Comparison with Similar Compounds
Similar Compounds
- (3-Bromo-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride
- (3-Chloro-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride
- (3-Fluoro-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride
Uniqueness
(3-Iodo-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride is unique due to the presence of the iodo group, which can participate in specific reactions that other halogens may not. The larger atomic size of iodine compared to bromine, chlorine, and fluorine can influence the reactivity and selectivity of the compound in various chemical transformations .
Properties
IUPAC Name |
(3-iodo-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClIO2S/c7-11(9,10)4-5-1-6(8,2-5)3-5/h1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXBAZOAWYMFZPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)I)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClIO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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